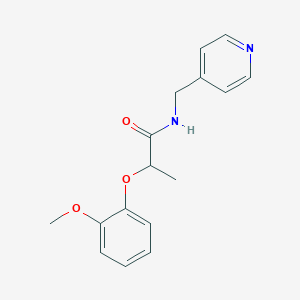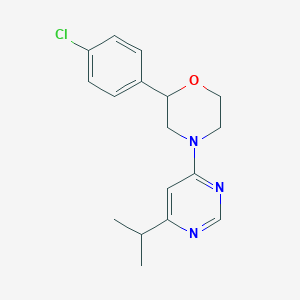![molecular formula C15H22N2O3S B5378105 N-methyl-N-[4-(piperidin-1-ylcarbonyl)phenyl]ethanesulfonamide](/img/structure/B5378105.png)
N-methyl-N-[4-(piperidin-1-ylcarbonyl)phenyl]ethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-[4-(piperidin-1-ylcarbonyl)phenyl]ethanesulfonamide, commonly known as MP-10, is a chemical compound that has been extensively studied for its potential applications in scientific research. MP-10 is a potent and selective inhibitor of the protein kinase R (PKR), which plays a crucial role in the cellular response to viral infections and other stressors.
Mécanisme D'action
MP-10 acts as a competitive inhibitor of N-methyl-N-[4-(piperidin-1-ylcarbonyl)phenyl]ethanesulfonamide, binding to the kinase domain of N-methyl-N-[4-(piperidin-1-ylcarbonyl)phenyl]ethanesulfonamide and preventing its activation. The binding of MP-10 to N-methyl-N-[4-(piperidin-1-ylcarbonyl)phenyl]ethanesulfonamide is selective, as it does not affect the activity of other kinases. The inhibition of N-methyl-N-[4-(piperidin-1-ylcarbonyl)phenyl]ethanesulfonamide activation by MP-10 leads to the suppression of eIF2α phosphorylation and the restoration of protein synthesis.
Biochemical and Physiological Effects:
MP-10 has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that MP-10 protects cells from viral infections and other stressors by inhibiting N-methyl-N-[4-(piperidin-1-ylcarbonyl)phenyl]ethanesulfonamide activation and eIF2α phosphorylation. In vivo studies have shown that MP-10 can protect mice from lethal doses of influenza virus and other viral infections.
Avantages Et Limitations Des Expériences En Laboratoire
MP-10 has several advantages for lab experiments, including its high potency and selectivity for N-methyl-N-[4-(piperidin-1-ylcarbonyl)phenyl]ethanesulfonamide, its ability to protect cells from viral infections and other stressors, and its well-defined mechanism of action. However, MP-10 also has some limitations, including its potential toxicity and the need for careful dosing in animal studies.
Orientations Futures
For the study of MP-10 include the development of more potent and selective inhibitors of N-methyl-N-[4-(piperidin-1-ylcarbonyl)phenyl]ethanesulfonamide, investigation of the role of N-methyl-N-[4-(piperidin-1-ylcarbonyl)phenyl]ethanesulfonamide in other cellular processes, and the use of MP-10 in combination with other drugs or therapies for the treatment of viral infections and other diseases.
Méthodes De Synthèse
The synthesis of MP-10 involves several steps, starting with the reaction of piperidine-1-carboxylic acid with 4-bromobenzoyl chloride to form 4-(piperidin-1-ylcarbonyl)benzoic acid. This intermediate is then reacted with N-methyl-ethanesulfonamide in the presence of a base to form the final product, MP-10. The synthesis process has been optimized to yield high purity and high yield of MP-10.
Applications De Recherche Scientifique
MP-10 has been widely used in scientific research due to its ability to selectively inhibit N-methyl-N-[4-(piperidin-1-ylcarbonyl)phenyl]ethanesulfonamide. N-methyl-N-[4-(piperidin-1-ylcarbonyl)phenyl]ethanesulfonamide is an important component of the innate immune system that plays a critical role in the cellular response to viral infections and other stressors. N-methyl-N-[4-(piperidin-1-ylcarbonyl)phenyl]ethanesulfonamide activation leads to the phosphorylation of eIF2α, which results in the inhibition of protein synthesis and the induction of apoptosis. MP-10 has been shown to inhibit N-methyl-N-[4-(piperidin-1-ylcarbonyl)phenyl]ethanesulfonamide activation and eIF2α phosphorylation, thereby protecting cells from viral infections and other stressors.
Propriétés
IUPAC Name |
N-methyl-N-[4-(piperidine-1-carbonyl)phenyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-3-21(19,20)16(2)14-9-7-13(8-10-14)15(18)17-11-5-4-6-12-17/h7-10H,3-6,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPJAFPQZIDHSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N(C)C1=CC=C(C=C1)C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(5-amino-1H-tetrazol-1-yl)-N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)acetamide](/img/structure/B5378041.png)
![2-(2,5-dimethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5378042.png)

![N-(2-hydroxy-5-methylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5378055.png)
![(2S*,4S*,5R*)-1,2-dimethyl-5-(2-methylphenyl)-4-{[methyl(pyridin-3-ylmethyl)amino]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B5378058.png)
![5-{3-ethoxy-4-[3-(4-ethylphenoxy)propoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5378067.png)

![N-1,3-benzodioxol-5-yl-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5378081.png)
![N-(2-chlorophenyl)-N'-[1-(1-pyruvoylpiperidin-4-yl)-1H-pyrazol-5-yl]urea](/img/structure/B5378087.png)
![5-[(6-methoxy-1H-benzimidazol-2-yl)thio]-2-furaldehyde](/img/structure/B5378094.png)


![3-(3-chlorophenyl)-2-(methoxymethyl)-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5378109.png)